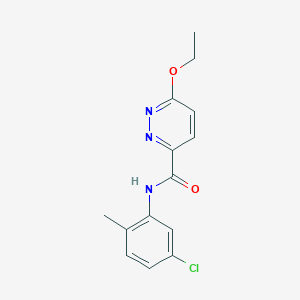
N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a carboxamide group, which is a functional group derived from carboxylic acids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds can be synthesized through various methods. For instance, isothiocyanates can be synthesized via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions and reagents used. For example, isothiocyanates can undergo replacement reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been found to have properties such as a certain boiling point and density .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research in the field of organic chemistry often focuses on the synthesis of novel heterocyclic compounds due to their significant therapeutic potential. For example, studies on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrate the ongoing efforts to explore new compounds with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This area of research is crucial for discovering new therapeutic agents and understanding their mechanism of action.
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activities of new chemical entities remain a critical area of study. Compounds such as 1,2,4-triazole derivatives have been synthesized and tested for their effectiveness against various microorganisms, showcasing the ongoing search for new antimicrobial agents that can address the challenge of antibiotic resistance (Bektaş et al., 2007).
Antitumor Agents
The discovery and development of antitumor agents continue to be of paramount importance in medicinal chemistry. Research into structurally novel compounds such as acridine derivatives highlights the exploration of new treatments for cancer, focusing on compounds with specific antileukemic and antitumor activity (Rewcastle et al., 1986). This research is vital for developing more effective and selective cancer therapies.
Radioligands for Neurological Disorders
The development of radioligands, such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, for positron emission tomography (PET) imaging of 5-HT1A receptors demonstrates the intersection of organic synthesis, radiochemistry, and neurology (García et al., 2014). Such research contributes to better diagnostics and understanding of neuropsychiatric disorders.
Molluscicidal Properties
The study of compounds with specific biological activities, such as molluscicidal properties, indicates the broad range of potential applications for heterocyclic compounds. This research can lead to the development of new strategies for controlling snail populations that serve as vectors for diseases like schistosomiasis (El-Bayouki & Basyouni, 1988).
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-3-20-13-7-6-11(17-18-13)14(19)16-12-8-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUKJAVSLCVWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2989773.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989775.png)
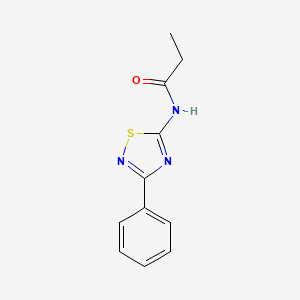
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2989778.png)
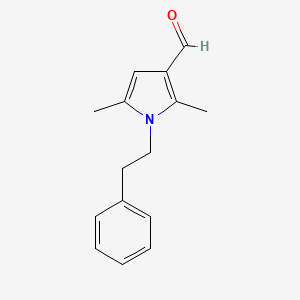

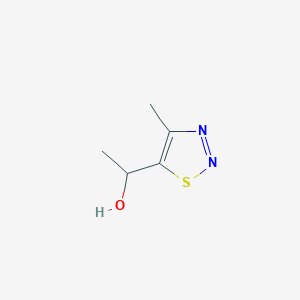

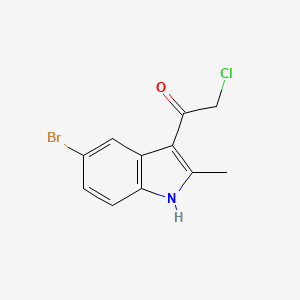
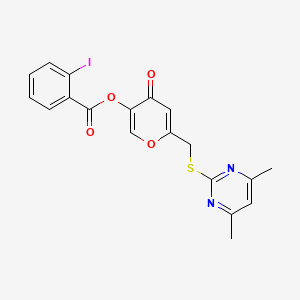

![N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide](/img/structure/B2989793.png)
![(3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine](/img/structure/B2989795.png)